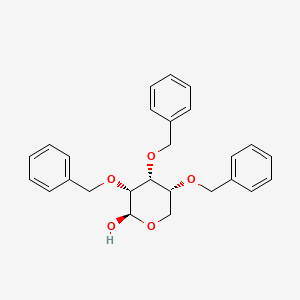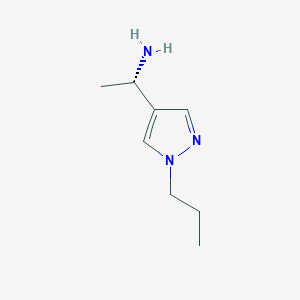
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes a thietan ring and a tetrahydrothiopyran ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a [1+1+1+1+1+1] cyclization process has been developed to construct tetrahydro-2H-thiopyran 1,1-dioxides . This method utilizes a bound C-S synthon, which can be selectively used as a triple C1 unit and a sulfone source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfone group and the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as permanganate and reducing agents like hydrogen. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The sulfone group and the heterocyclic rings play a crucial role in its activity, allowing it to bind to specific enzymes or receptors and modulate their function.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: A related compound with a similar ring structure but lacking the sulfone group.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Another sulfur-containing heterocycle with different functional groups.
Uniqueness
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to its combination of a thietan ring, a tetrahydrothiopyran ring, and a sulfone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H17NO2S2 |
|---|---|
Molecular Weight |
235.4 g/mol |
IUPAC Name |
N-[(1,1-dioxothian-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H17NO2S2/c11-14(12)4-2-1-3-9(14)5-10-8-6-13-7-8/h8-10H,1-7H2 |
InChI Key |
ZPJLLQQKLAQRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


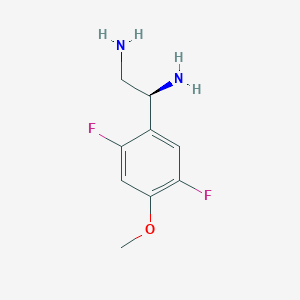
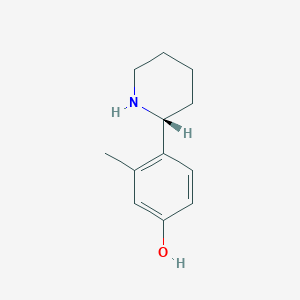

![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)

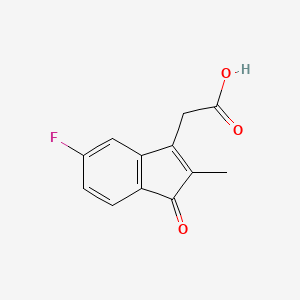
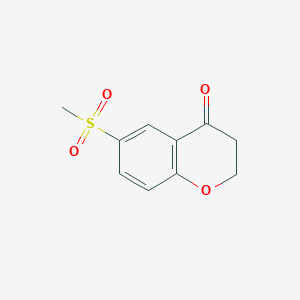
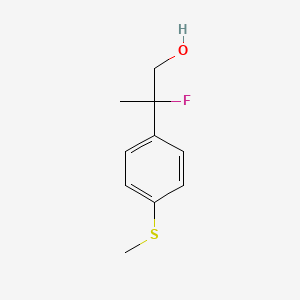
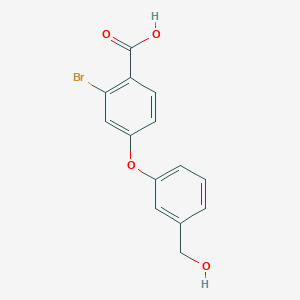

![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
